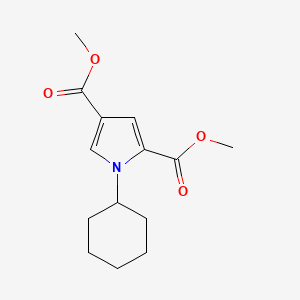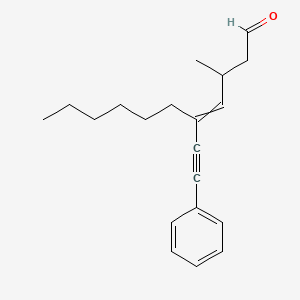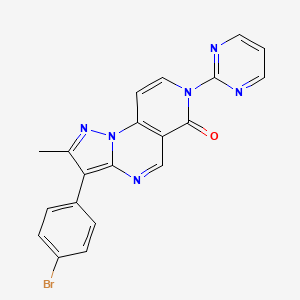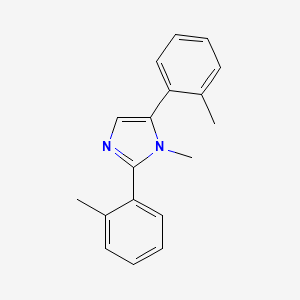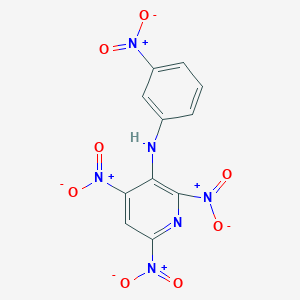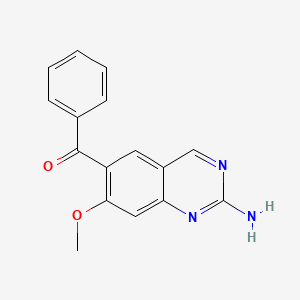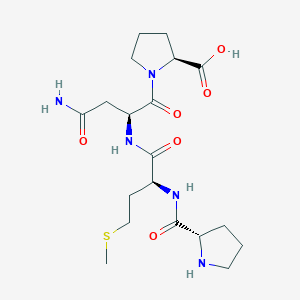![molecular formula C15H26N2O3 B12623050 {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol CAS No. 919478-15-2](/img/structure/B12623050.png)
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol is an organic compound with a complex structure that includes both dimethylamino and ethoxy functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups on the benzyl alcohol are replaced by the dimethylaminoethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol exerts its effects involves interactions with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the ethoxy groups can enhance solubility and bioavailability. These interactions can affect enzyme activity, protein binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar structure but lacks the phenyl ring.
3,4-Dimethoxybenzoyl Chloride: Another compound with similar functional groups but different overall structure.
Uniqueness
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol is unique due to the presence of both dimethylamino and ethoxy groups attached to a phenyl ring, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
919478-15-2 |
|---|---|
Formule moléculaire |
C15H26N2O3 |
Poids moléculaire |
282.38 g/mol |
Nom IUPAC |
[3,5-bis[2-(dimethylamino)ethoxy]phenyl]methanol |
InChI |
InChI=1S/C15H26N2O3/c1-16(2)5-7-19-14-9-13(12-18)10-15(11-14)20-8-6-17(3)4/h9-11,18H,5-8,12H2,1-4H3 |
Clé InChI |
LEAWBFXAEZBNQO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC(=CC(=C1)CO)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



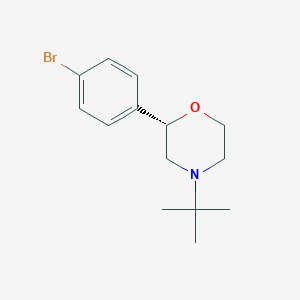
![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)

![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
